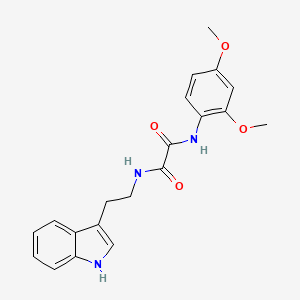

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-26-14-7-8-17(18(11-14)27-2)23-20(25)19(24)21-10-9-13-12-22-16-6-4-3-5-15(13)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLWBVGJLZKSIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide typically involves the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Attachment of the Ethyl Group: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen position.

Formation of the Oxalamide: The final step involves the reaction of the ethylated indole with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.

Reduction: Reduction of the oxalamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form alkylated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides at elevated temperatures.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated phenyl derivatives.

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

Pharmacology: The compound can be used to study receptor binding and signal transduction pathways, particularly those involving serotonin receptors due to the indole moiety.

Materials Science: Its unique structure may allow it to be used in the development of novel organic materials with specific electronic or optical properties.

Biology: It can serve as a probe to investigate biological processes involving indole derivatives, such as tryptophan metabolism.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is likely related to its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, influencing neurotransmission and potentially exhibiting psychoactive effects. The oxalamide group may facilitate binding to enzymes or proteins, modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N1-(2-(1H-Indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide

- CAS No.: 941938-74-5

- Molecular Formula : C₂₁H₂₂N₄O₄ (based on structural analogs)

- Key Features : Contains an indole-3-yl ethyl moiety linked to a 2,4-dimethoxyphenyl group via an oxalamide bridge.

Physicochemical Properties :

- Solubility: Likely soluble in non-polar organic solvents (similar to S336, a structurally related compound) but insoluble in water .

- Molecular Weight : ~426.5 g/mol (estimated from analogs like CAS 1105205-87-5) .

Comparison with Structurally Similar Oxalamide Compounds

Umami Flavoring Agents: S336 (CAS 745047-53-4)

Structure : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide .

Key Differences :

- Substituents : S336 uses a pyridin-2-yl ethyl group instead of indole-3-yl ethyl and a benzyl group instead of phenyl.

- Bioactivity: Acts as a potent umami agonist (Savorymyx® UM33) with regulatory approval (FEMA 4233) . NOEL: 100 mg/kg/day in rats, indicating high safety for food use .

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis .

Table 1: Comparison with S336

Pharmaceutical Analogs: BNM-III-170

Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide . Key Differences:

Table 2: Pharmacological Comparison

| Property | Target Compound | BNM-III-170 |

|---|---|---|

| Aromatic Group | 2,4-Dimethoxyphenyl | 4-Chloro-3-fluorophenyl |

| Functional Groups | Indole, methoxy | Guanidine, indenyl |

| Applications | Unknown | Antiviral therapy |

SCD Inhibitors (Compounds 19–23)

Structures : Variants include N1-(2-bromophenyl)-N2-(4-methoxyphenethyl)oxalamide and analogs .

Key Differences :

- Substituents : Halogenated phenyl groups (e.g., bromo, chloro) and methoxyphenethyl.

- Bioactivity : Inhibit stearoyl-CoA desaturase (SCD), a target in metabolic disorders .

- Synthesis: Yields range from 23–83%, with lower yields for electron-withdrawing groups (e.g., cyano) .

Key Structural-Activity Relationships (SAR)

Aromatic Substitution :

- Methoxy groups (e.g., 2,4-dimethoxy in S336) enhance metabolic stability and flavor potency .

- Halogenation (e.g., bromo in Compound 19) increases SCD inhibitory activity but reduces synthetic yield .

Heterocyclic Moieties :

- Indole groups (target compound) may confer CNS activity, whereas pyridine (S336) aids in flavor receptor binding .

Amide Linker :

- Oxalamide bridges improve solubility and bioavailability compared to single-amide analogs .

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 516.6 g/mol. The compound features an indole ring, which is crucial for its biological activity, and two methoxy groups that may influence its pharmacokinetic properties.

Anti-inflammatory Activity

Research indicates that indole derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines in various models of inflammation. A study demonstrated that derivatives targeting the EGR-1 transcription factor effectively reduced the expression of inflammatory genes in keratinocytes stimulated by TNFα .

Antitumor Activity

Indole-based compounds have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, similar indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by disrupting cellular signaling pathways critical for tumor survival.

Antimicrobial Activity

The oxalamide scaffold has been associated with antimicrobial properties. Compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds often fall below 1.6 µg/mL, indicating potent activity .

Study 1: EGR-1 Inhibition

In a controlled study, three derivatives were synthesized and evaluated for their ability to inhibit EGR-1 DNA-binding activity. The results indicated that these compounds significantly reduced the mRNA expression of EGR-1-regulated inflammatory genes in vitro, suggesting a potential therapeutic application for inflammatory skin diseases such as atopic dermatitis .

Study 2: Antimycobacterial Activity

A series of indole derivatives were tested against Mycobacterium tuberculosis. The results showed that certain structural modifications led to enhanced activity against the pathogen, with MIC values indicating strong potential as new therapeutic agents against tuberculosis .

Data Tables

Q & A

Q. Key Parameters :

- Temperature control (<5°C during acylation) minimizes side reactions.

- Solvent choice (e.g., DCM for acylation) ensures high yields (~70–85%) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., indole C3-H at δ 7.2–7.4 ppm, methoxy groups at δ 3.8–3.9 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and ethyl linker regions .

- Mass Spectrometry (HRMS) :

- Validate molecular weight (e.g., [M+H]⁺ at m/z 410.18) and fragmentation patterns .

- Infrared Spectroscopy (IR) :

- Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced Tip : For crystallography, use SHELX software for structure refinement if single crystals are obtained via slow evaporation (e.g., methanol/water) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for oxalamide derivatives?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., fixed cell lines, ATP levels in viability assays) to minimize experimental noise.

- Structural Analogues : Compare substituent effects (e.g., methoxy vs. ethoxy groups in vs. 6) using SAR studies.

- Data Normalization :

Case Study : If anti-cancer IC₅₀ values vary, perform dose-response curves under consistent oxygen conditions (normoxia vs. hypoxia) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to model binding to indole-targeted receptors (e.g., serotonin receptors or tubulin).

- Prioritize targets based on structural similarity to known active compounds (e.g., vinca alkaloids for microtubule disruption) .

- MD Simulations :

- Simulate ligand-receptor stability in GROMACS (20 ns runs) to assess binding free energy (ΔG) .

- ADMET Prediction :

- SwissADME: Predict logP (~2.5) and blood-brain barrier permeability to guide toxicity studies .

Validation : Cross-check computational hits with SPR (surface plasmon resonance) binding assays .

Basic: What are common impurities formed during synthesis, and how are they mitigated?

Methodological Answer:

- Major Impurities :

- Unreacted Intermediates : Detectable via TLC (Rf difference: product ~0.5 vs. amine ~0.3 in ethyl acetate).

- Di-acylated Byproducts : Formed from excess oxalyl chloride; minimized by stoichiometric control (1:1.05 ratio) .

- Mitigation Strategies :

- Flash Chromatography : Separate impurities using gradient elution (hexane → ethyl acetate).

- Recrystallization : Use ethanol to isolate pure product (melting point ~215–220°C) .

Analytical Confirmation : LC-MS (PDA detector) to quantify purity (>95%) .

Advanced: How to design assays for dual inhibitory effects (e.g., kinase and microtubule targeting)?

Methodological Answer:

- Kinase Inhibition :

- Microtubule Disruption :

- Immunofluorescence : Treat HeLa cells with 10 µM compound for 24h, fix, and stain with α-tubulin antibodies to visualize cytoskeletal changes .

- Dose Matrix Design :

- Test combinatorial effects (e.g., synergy with paclitaxel) via Chou-Talalay analysis using CompuSyn software .

Data Interpretation : Compare IC₅₀ shifts in single vs. dual-target assays to identify polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.